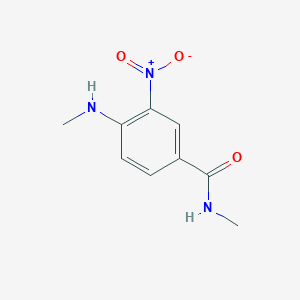

N-methyl-4-(methylamino)-3-nitrobenzamide

Descripción general

Descripción

N-methyl-4-(methylamino)-3-nitrobenzamide is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a benzamide moiety

Aplicaciones Científicas De Investigación

N-methyl-4-(methylamino)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

N-methyl-4-(methylamino)-3-nitrobenzamide primarily targets nitrocellulose (NC), a highly flammable polymer . Nitrocellulose has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .

Mode of Action

The interaction of this compound with nitrocellulose has been investigated via an isothermal decomposition dynamics research method . The compound acts as a stabilizer, enhancing the thermal stability of nitrocellulose . The thermal decomposition activation energy of the nitrocellulose/N-methyl-4-(methylamino)-3-nitrobenzamide composite was found to be significantly increased compared with that of pure nitrocellulose .

Biochemical Pathways

The stabilization mechanism of this compound to nitrocellulose involves the inhibition of the autocatalytic decomposition of nitrates present in nitrocellulose . This autocatalytic accelerated decomposition is attributed to the decomposition products of nitrates, including nitrogen oxides and nitric acids, which can catalyze further decomposition .

Pharmacokinetics

The compound’s influence on the thermal stability of nitrocellulose suggests that it may have a significant impact on the bioavailability of nitrocellulose in various applications .

Result of Action

The addition of this compound significantly extends the storage life of nitrocellulose . If the decomposition extent reaches 0.1% as the end of life criterion, the addition of this compound can extend the storage life of nitrocellulose from 10.57 to 24.9 years at ambient temperature (298.15 K), with the life extension rate reaching 135.6% .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The compound’s efficacy in stabilizing nitrocellulose and extending its storage life is particularly notable at ambient temperature .

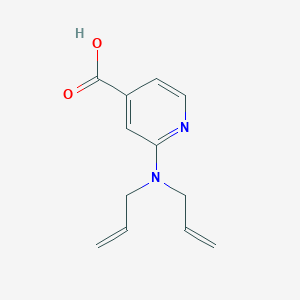

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide typically involves the nitration of N-methyl-4-(methylamino)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-4-(methylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Reduction: The major product is N-methyl-4-(methylamino)-3-aminobenzamide.

Substitution: The products depend on the substituent introduced, such as halogenated or sulfonated derivatives.

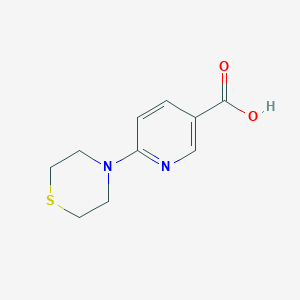

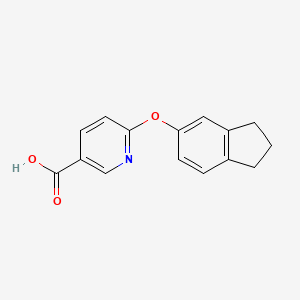

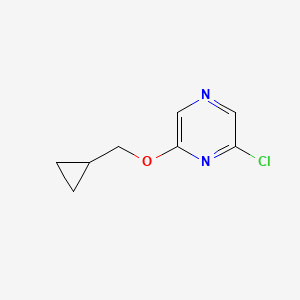

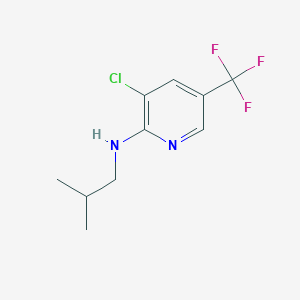

Comparación Con Compuestos Similares

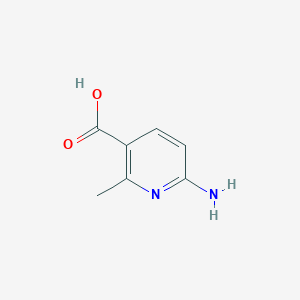

- N-methyl-4-nitroaniline

- N-methyl-4-(methylamino)benzamide

- 4-nitro-N-methylaniline

Comparison: N-methyl-4-(methylamino)-3-nitrobenzamide is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Propiedades

IUPAC Name |

N-methyl-4-(methylamino)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-7-4-3-6(9(13)11-2)5-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPTYFWGUOZYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41263-72-3 | |

| Record name | N-Methyl-4-(methylamino)-3-nitrobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXS57DM8G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

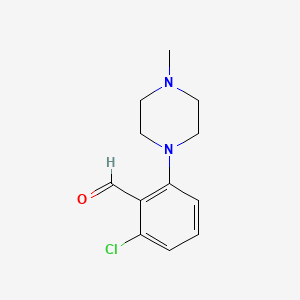

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

![Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B1451726.png)

methanone](/img/structure/B1451728.png)

![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)

![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)